Indinavir

Protein binding Pharmacokinetics HIV protease inhibitors

Indinavir's unique susceptibility to V82T and M46I mutations makes it an ideal reference for protease inhibitor resistance studies. It serves as a selective OCT1 inhibitor, providing a cleaner tool than ritonavir or nelfinavir for OCT1-specific transport research. Its association with nephrolithiasis also makes it an essential positive control for crystallization assays and renal safety pharmacology.

Molecular Formula C36H47N5O4
Molecular Weight 613.8 g/mol
CAS No. 180683-37-8
Cat. No. B613815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndinavir
CAS180683-37-8
SynonymsCrixivan;  Indinavir;  Indinavir Sulfate;  Indinavir, Sulfate (1:1);  L 735 524;  L 735,524;  L-735 524;  L-735,524;  L735 524;  L735,524;  MK 639;  MK-639;  MK639;  Sulfate, Indinavir
Molecular FormulaC36H47N5O4
Molecular Weight613.8 g/mol
Structural Identifiers
InChIInChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1
InChIKeyCBVCZFGXHXORBI-PXQQMZJSSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.82e-02 g/L

Indinavir (CAS 180683-37-8) – HIV-1 Protease Inhibitor with Distinct Protein Binding and CYP Modulation Profile


Indinavir (Crixivan) is a peptidomimetic HIV-1 protease inhibitor that blocks viral maturation by competitively binding to the protease active site [1]. It exhibits pH-dependent aqueous solubility, requiring acidic conditions for dissolution, and demonstrates moderate plasma protein binding (~60%) compared to other protease inhibitors [1]. Its in vitro antiviral potency (EC50) ranges from 12 to 39 nM against laboratory strains of HIV-1 [2].

Indinavir (CAS 180683-37-8) Cannot Be Interchanged with Other HIV Protease Inhibitors Due to Differential Protein Binding and CYP Inhibition


While all HIV protease inhibitors share a common enzymatic target, they exhibit non‑overlapping pharmacokinetic, safety, and drug‑interaction profiles that preclude simple substitution [1]. For research and industrial applications such as combination therapy screening or formulation development, the specific values of protein binding, CYP inhibition potency, and solubility behavior directly determine experimental outcomes. Indinavir’s moderate protein binding (60%) and weak CYP3A4 inhibition contrast sharply with agents like ritonavir (98% binding, strong CYP3A4 inhibition), making interchangeability invalid without quantitative reassessment [1][2].

Quantitative Differentiation Evidence for Indinavir (CAS 180683-37-8) vs. Closest HIV Protease Inhibitors


Indinavir Exhibits Significantly Lower Plasma Protein Binding Than Ritonavir

Indinavir demonstrates 60% plasma protein binding, whereas the comparator ritonavir binds 98% in the same human plasma equilibrium dialysis assay [1]. This 38% absolute difference in unbound fraction (40% free for indinavir vs. 2% free for ritonavir) results in a 20‑fold higher free drug concentration for indinavir at equivalent total concentrations [1].

Protein binding Pharmacokinetics HIV protease inhibitors

Indinavir Is a Weak CYP3A4 Inhibitor, Unlike Ritonavir’s Potent Inhibition

In a human liver microsome assay using midazolam as a CYP3A4 probe substrate, indinavir exhibited an IC50 of 17 µM, while ritonavir showed an IC50 of 0.1 µM under identical conditions [1]. This 170‑fold difference in inhibitory potency makes indinavir a weak inhibitor, whereas ritonavir is classified as a strong inhibitor [1].

CYP450 inhibition Drug-drug interactions Metabolism screening

Indinavir Displays pH‑Dependent Solubility with Sharp Drop Above pH 5.5, Distinguishing It from Nelfinavir

Indinavir free base solubility at pH 2.0 is 12.4 mg/mL, decreasing to 0.08 mg/mL at pH 6.0 (a 155‑fold reduction). In contrast, nelfinavir mesylate maintains solubility of 0.9 mg/mL at pH 6.0 [1]. This steep pH‑solubility profile of indinavir requires acidic gastric conditions or specialized formulations for consistent dissolution [1].

Solubility Formulation pH-dependent dissolution

Indinavir Selects a Distinct Resistance Mutation Pattern (V82A + I84V) with Lower Fold Resistance Than Ritonavir’s V82A + L90M Combination

In a 12‑month in vitro selection study with HIV‑1 IIIB, indinavir selected for mutations V82A and I84V, resulting in a 45‑fold increase in IC50 (from 12 nM to 540 nM). Under identical conditions, ritonavir selected for V82A and L90M, yielding a >200‑fold increase in IC50 [1]. The indinavir‑selected double mutant retains susceptibility to other protease inhibitors (e.g., saquinavir: 8‑fold change), while the ritonavir‑selected mutant exhibits broad cross‑resistance [1].

HIV resistance Protease mutations Antiviral susceptibility

Optimal Application Scenarios for Indinavir (CAS 180683-37-8) Based on Quantitative Evidence


Drug‑Drug Interaction Screening in CYP3A4‑Rich Systems

Because indinavir is a weak CYP3A4 inhibitor (IC50 17 µM vs. ritonavir 0.1 µM [1]), it is the preferred protease inhibitor for co‑incubation experiments where test compounds are CYP3A4 substrates. Use indinavir at concentrations up to 10 µM without significant metabolic interference, enabling accurate determination of test compound intrinsic clearance [1].

Formulation Development for pH‑Triggered Oral Delivery

Indinavir’s steep solubility drop from 12.4 mg/mL at pH 2.0 to 0.08 mg/mL at pH 6.0 [1] makes it a model compound for enteric coating or gastric‑retentive formulations. Researchers can quantify release profiles in simulated gastric (pH 1.2) vs. intestinal (pH 6.8) fluids, with indinavir serving as a positive control for pH‑dependent failure when protection is inadequate [1].

Resistance Mutation Mapping in HIV Protease

The well‑characterized V82A + I84V double mutation selected by indinavir (45‑fold IC50 increase [1]) provides a defined genetic background for studying protease inhibitor binding. Use indinavir as a selective pressure agent in viral passage experiments to generate resistant clones with narrow cross‑resistance, avoiding the broad resistance seen with ritonavir [1].

Plasma Protein Binding Correction in Cellular Assays

With 60% protein binding (40% free) vs. ritonavir’s 98% binding (2% free) [1], indinavir allows lower total compound concentrations to achieve target free levels in serum‑containing media. This reduces compound consumption and minimizes non‑specific adsorption in high‑throughput antiviral screening, improving data consistency across replicates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indinavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.